![molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4](/img/structure/B599214.png)
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación
1. Organic Synthesis Reactions
- Application : This compound is a significant reaction intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .
- Methods : The compound is obtained by a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results : The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
2. Crystal Structure Analysis
- Application : The crystal structure of this compound has been analyzed .
- Methods : The crystal structure of the compound is determined by X-ray diffraction .
- Results : The molecular structure is shown in the figure. The crystal data and the list of the atoms including atomic coordinates and displacement parameters are provided .
3. Covalent Organic Frameworks (COFs) and Supercapacitors
- Application : This compound is used as a ligand in the construction of Covalent Organic Frameworks (COFs) for effective iodine uptake and supercapacitors .
- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .
- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .
4. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .
5. Triarylamine Ligand for COFs
- Application : This compound is used as a triarylamine ligand for Covalent Organic Frameworks (COFs) in applications of effective iodine uptake and supercapacitors .
- Methods : The compound is used in Suzuki cross-coupling reactions to extend the size of the structure . It is used in the synthesis of Porous Aromatic Frameworks (PAFs) and Conjugated Microporous Polymers (CMPs) .
- Results : The PAFs can adsorb iodine effectively with an adsorption capacity of 3533.11 mg g -1 (353 wt%) for gaseous iodine, and 903.6 mg g -1 (90 wt%) for dissolved iodine . The CMP showed an outstanding specific capacitance (684 F g -1 at 0.5 A g -1) and long-term stability with a capacitance retention of 99.5% after 5000 cycles (at 10 A g -1) in a three-electrode supercapacitor system .
6. Synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- Application : This compound is used in the synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide .
- Methods : The compound is synthesized through a two-step substitution reaction . Its structure is confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .
- Results : The results of the synthesis are confirmed by FT-IR, 1H, and 13C NMR, and mass spectra . The crystal structure of the compound is determined by X-ray diffraction .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMILAPQGZSSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

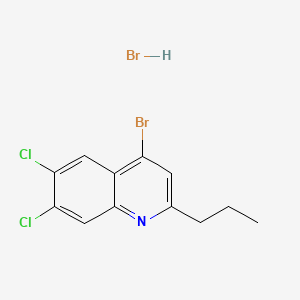
![6-Bromopyrido[2,3-B]pyrazine](/img/structure/B599132.png)
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
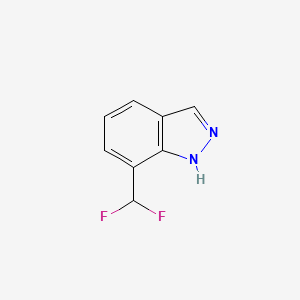
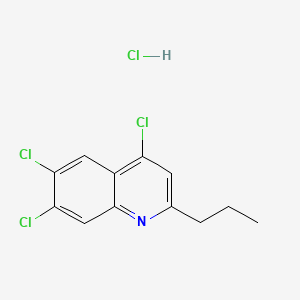
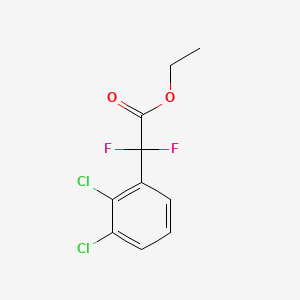
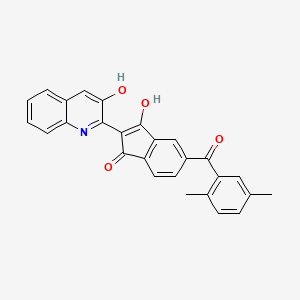
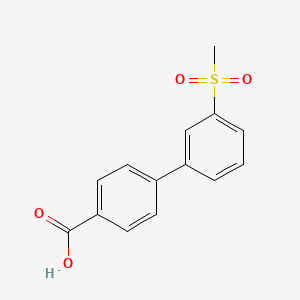
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
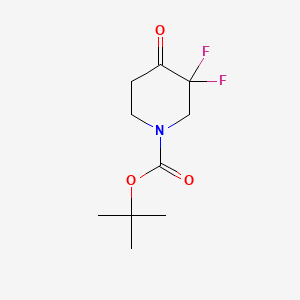
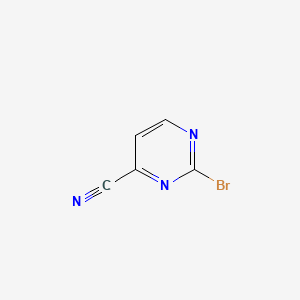
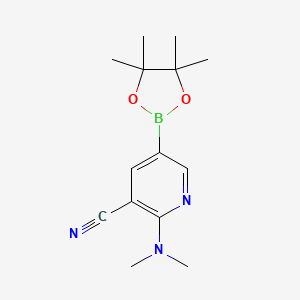
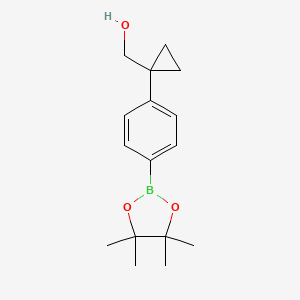
![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)